

Comparative analysis of Niclosamide vs. its ethanolamine salt (NEN) in metabolic studies

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Compound of Interest

Compound Name: Niclosamide sodium

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A Comparative Metabolic Analysis of Niclosamide and its Ethanolamine Salt (NEN)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the metabolic profiles of the anthelmintic drug Niclosamide and its more soluble ethanolamine salt, Niclosamide Ethanolamine (NEN). The following sections present a comprehensive overview of their physicochemical properties, pharmacokinetic parameters, and effects on key metabolic signaling pathways, supported by experimental data and detailed methodologies.

Introduction

Niclosamide, a salicylanilide anthelmintic, has garnered significant interest for drug repurposing in various therapeutic areas, including oncology, metabolic diseases, and viral infections. Its primary mechanism of action is the uncoupling of mitochondrial oxidative phosphorylation. However, the poor water solubility and low oral bioavailability of Niclosamide have limited its systemic applications. To address these limitations, salt forms such as Niclosamide Ethanolamine (NEN) have been developed. NEN exhibits improved solubility and bioavailability, making it a more viable candidate for systemic therapies.^{[1][2]} This guide offers a side-by-side comparison of these two compounds to aid researchers in selecting the appropriate molecule for their metabolic studies.

Comparative Data Presentation

The following tables summarize the key quantitative data comparing Niclosamide and NEN.

Table 1: Physicochemical and Pharmacokinetic Properties

Parameter	Niclosamide	Niclosamide Ethanolamine (NEN)	Source(s)
Water Solubility	5–8 mg/L	180–280 mg/L	[3]
Oral Bioavailability	Low (5.5%–10% in rats)	Significantly improved	[1][4]
In Vivo Concentration	Lower systemic and tumor exposure	Over 15-fold higher concentration in xenografts compared to Niclosamide administration	[1]
Half-life ($t_{1/2}$)	~6.7 hours (in rats, 5mg/kg oral)	~1.25 hours (in mice, 40mg/kg oral)	[2][5]

Table 2: In Vitro Metabolic Stability of Niclosamide in Mouse Liver Microsomes

Direct comparative data for NEN's in vitro metabolic stability is not readily available in the reviewed literature. The data below pertains to Niclosamide.

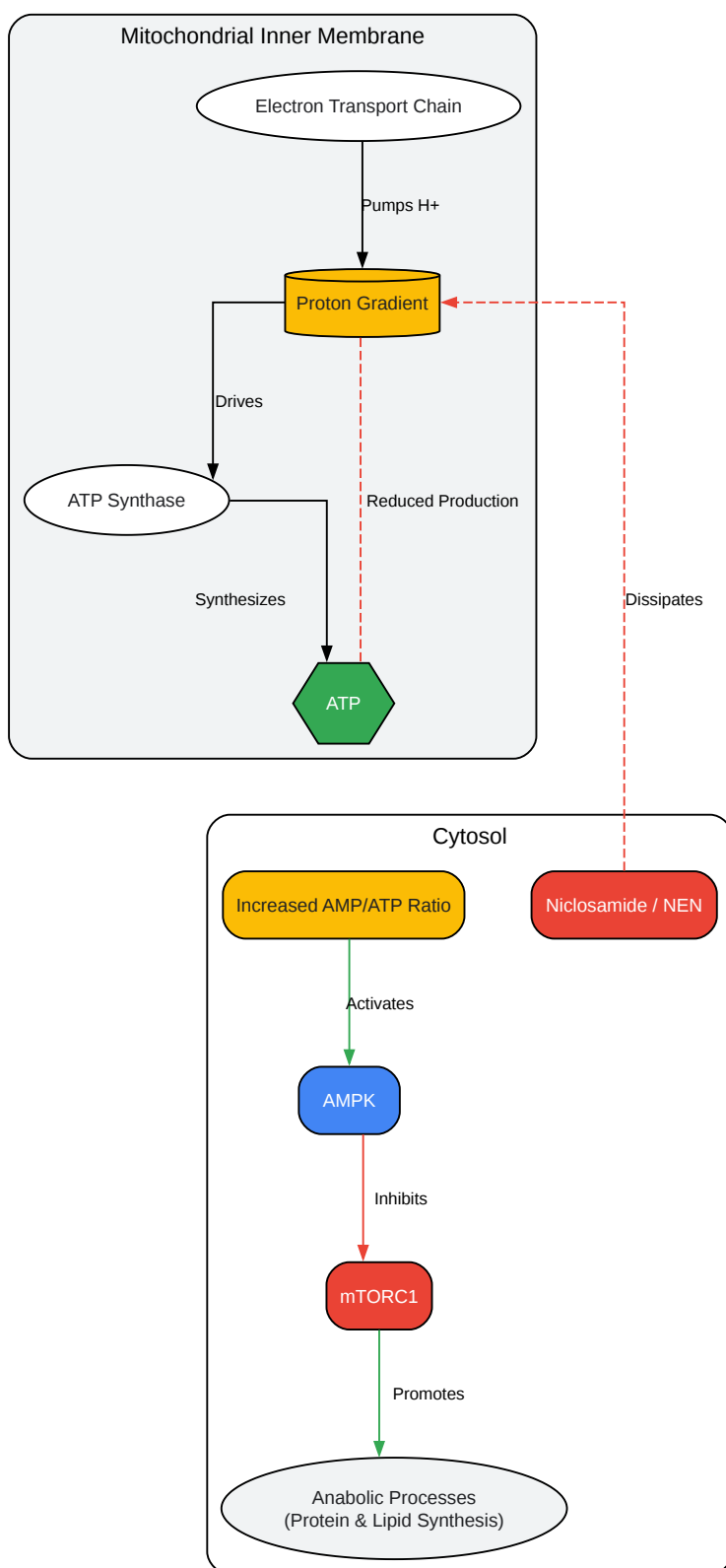
Condition	Niclosamide Remaining (after 60 min)	Major Metabolic Pathways	Key Enzymes	Source(s)
+ NADPH (CYP-mediated)	~40%	Hydroxylation	CYP1A2	[6] [7]
+ UDPGA (UGT-mediated)	~60%	Glucuronidation	UGT1A1	[6] [7]
+ NADPH + UDPGA	~20%	Both	CYP1A2, UGT1A1	[6]

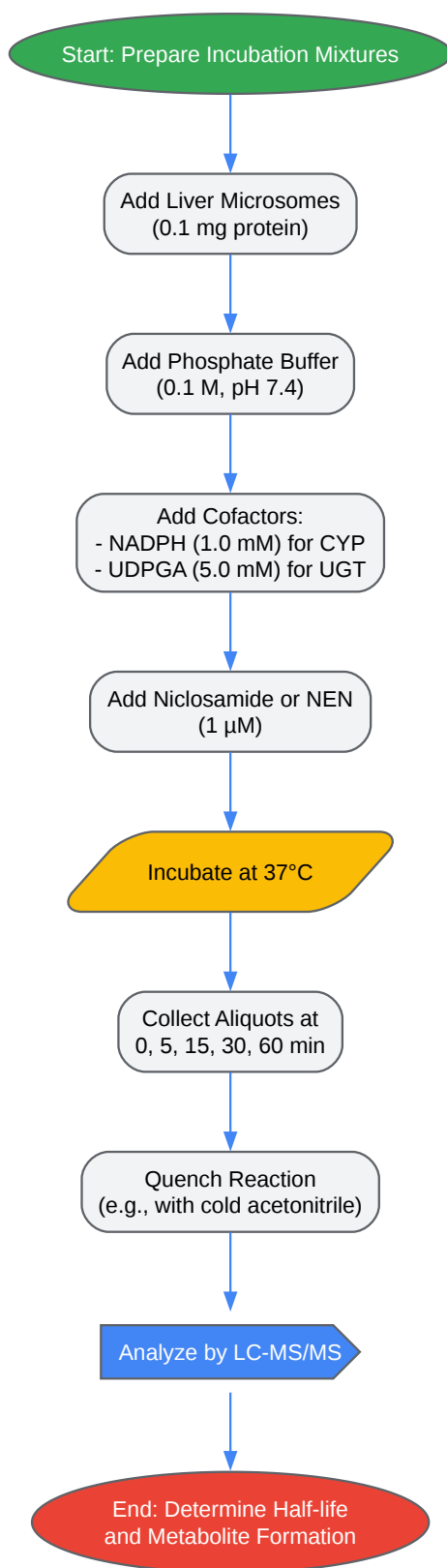
Table 3: Effects on Cellular Signaling and Metabolism

Parameter	Niclosamide	Niclosamide Ethanolamine (NEN)	Source(s)
Mitochondrial Uncoupling	Yes	Yes (effective at upper nanomolar concentrations)	[8] [9]
AMPK Activation	Yes	Yes	[10] [11]
mTORC1 Inhibition	Yes	Yes	[12] [13]
Anti-proliferative IC50 (HepG2 HCC cells)	~1.2 μ M	~0.8 μ M	[2]

Key Metabolic Signaling Pathways

Both Niclosamide and NEN exert their metabolic effects primarily through the uncoupling of mitochondrial oxidative phosphorylation, which leads to a decrease in cellular ATP levels and a corresponding increase in the AMP/ATP ratio. This change in cellular energy status activates AMP-activated protein kinase (AMPK), a master regulator of metabolism. Activated AMPK, in turn, inhibits the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, a key promoter of anabolic processes such as protein and lipid synthesis.





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